![molecular formula C11H18Cl2N2 B3039877 1-(3-Aminophenyl)piperidine dihydrochloride CAS No. 138227-66-4](/img/structure/B3039877.png)
1-(3-Aminophenyl)piperidine dihydrochloride
Overview
Description
1-(3-Aminophenyl)piperidine dihydrochloride, also known as MDPV, is a synthetic cathinone that has been gaining attention in recent years due to its potential use as a designer drug. MDPV is a highly potent psychostimulant that has been found to have similar effects to other drugs such as cocaine and amphetamines. Despite its potential as a drug of abuse, MDPV has also been studied for its potential therapeutic uses in scientific research.
Mechanism of Action
1-(3-Aminophenyl)piperidine dihydrochloride acts as a potent reuptake inhibitor of dopamine, norepinephrine, and serotonin, leading to an increase in the levels of these neurotransmitters in the brain. This increase in neurotransmitter levels is thought to be responsible for the stimulant effects of 1-(3-Aminophenyl)piperidine dihydrochloride, including increased alertness, euphoria, and increased energy levels.
Biochemical and Physiological Effects:
1-(3-Aminophenyl)piperidine dihydrochloride has been found to have a number of biochemical and physiological effects on the body. These effects include increased heart rate, blood pressure, and body temperature, as well as decreased appetite and sleep. 1-(3-Aminophenyl)piperidine dihydrochloride has also been found to have potential neurotoxic effects, leading to concerns about its potential use as a drug of abuse.
Advantages and Limitations for Lab Experiments
1-(3-Aminophenyl)piperidine dihydrochloride has several advantages as a research tool, including its high potency and selectivity for dopamine, norepinephrine, and serotonin reuptake inhibition. However, its potential for abuse and neurotoxicity are significant limitations to its use in laboratory experiments.
Future Directions
There are several potential future directions for research on 1-(3-Aminophenyl)piperidine dihydrochloride. One area of interest is the development of new drugs that target the same neurotransmitter systems as 1-(3-Aminophenyl)piperidine dihydrochloride but with reduced potential for abuse and neurotoxicity. Another area of interest is the development of new animal models to better understand the effects of 1-(3-Aminophenyl)piperidine dihydrochloride on the brain and behavior. Finally, research into the potential therapeutic uses of 1-(3-Aminophenyl)piperidine dihydrochloride, such as in the treatment of attention deficit hyperactivity disorder (ADHD), may also be a promising avenue for future research.
Scientific Research Applications
1-(3-Aminophenyl)piperidine dihydrochloride has been studied for its potential use as a research tool in a variety of scientific fields, including neuroscience, pharmacology, and toxicology. In neuroscience, 1-(3-Aminophenyl)piperidine dihydrochloride has been used to study the effects of psychostimulants on the brain and behavior. In pharmacology, 1-(3-Aminophenyl)piperidine dihydrochloride has been used to investigate the mechanisms of action of psychostimulants and to identify potential targets for drug development. In toxicology, 1-(3-Aminophenyl)piperidine dihydrochloride has been used to study the toxic effects of psychostimulants on various organ systems.
properties
IUPAC Name |
3-piperidin-1-ylaniline;dihydrochloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2.2ClH/c12-10-5-4-6-11(9-10)13-7-2-1-3-8-13;;/h4-6,9H,1-3,7-8,12H2;2*1H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PSWZSEZMROZLNT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=CC(=C2)N.Cl.Cl | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18Cl2N2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.18 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Aminophenyl)piperidine dihydrochloride |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.